Cas no 400074-79-5 (2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine)

2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core with a benzylsulfanyl substituent and methoxy and methyl functional groups. Its structure imparts potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecule development. The benzylsulfanyl moiety enhances lipophilicity, potentially improving membrane permeability, while the methoxy group may influence electronic properties and binding interactions. The compound’s stability and synthetic versatility make it a valuable intermediate for derivatization in medicinal chemistry. Its distinct substitution pattern offers opportunities for structure-activity relationship studies, particularly in targeting enzymes or receptors where triazolopyrimidines exhibit affinity.
2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine structure
400074-79-5 structure
Product Name:2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No:400074-79-5
MF:C14H14N4OS
MW:286.352160930634
CID:5745373
PubChem ID:2766508
Update Time:2025-08-04

2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • MLS000541467
    • 11D-557
    • 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether
    • 2-benzylsulfanyl-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • CHEMBL1353951
    • SMR000126325
    • 2-(benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • AKOS005076975
    • 400074-79-5
    • 2-(benzylsulfanyl)-7-methoxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
    • [1,2,4]Triazolo[1,5-a]pyrimidine, 7-methoxy-5-methyl-2-[(phenylmethyl)thio]-
    • 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • Inchi: 1S/C14H14N4OS/c1-10-8-12(19-2)18-13(15-10)16-14(17-18)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
    • InChI Key: WQKPQTXKVMDIJV-UHFFFAOYSA-N
    • SMILES: S(C1N=C2N=C(C)C=C(N2N=1)OC)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 286.08883226g/mol
  • Monoisotopic Mass: 286.08883226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 77.6Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • pka: 0.46±0.30(Predicted)

2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>

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Additional information on 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A Promising Compound in Modern Pharmaceutical Research

CAS 400074-79-5 represents a unique molecular scaffold that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound, known as 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, is a heterocyclic derivative characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is further functionalized with methoxy and methyl groups. Recent studies have highlighted its structural versatility and pharmacological relevance, positioning it as a valuable candidate for drug development targeting specific biological pathways.

The molecular architecture of 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is defined by its triazolo[1,5-a]pyrimidine ring system, which is a nitrogen-containing heterocycle known for its ability to modulate enzyme activity and receptor interactions. The introduction of a benzylsulfanyl group at the 2-position and methoxy/methyl substitutions at the 7- and 5-positions, respectively, confers unique physicochemical properties to the molecule. These structural features are critical for its interaction with biological targets, such as kinases, G-protein coupled receptors, and nucleic acid-binding proteins.

Recent advances in medicinal chemistry have demonstrated that compounds like 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can serve as lead molecules for the development of novel therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against the enzyme PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma), which is implicated in metabolic disorders such as type 2 diabetes. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the target protein, revealing a high affinity for the ligand-binding domain of PPAR-γ.

Another area of interest is the application of 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine in the treatment of inflammatory diseases. A 2024 preclinical study published in Advanced Drug Delivery Reviews demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate the NF-κB signaling pathway, which plays a central role in the regulation of immune responses.

Furthermore, the pharmacokinetic profile of 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been optimized through structural modifications. A 2023 study in Drug Metabolism and Disposition highlighted the importance of the methoxy group at the 7-position in enhancing the compound's solubility and bioavailability. The study also emphasized the role of the methyl group at the 5-position in improving the compound's metabolic stability, which is crucial for its therapeutic efficacy.

Research on the synthetic pathways of 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has also advanced significantly. A 2024 paper in Organic Letters described a novel multi-step synthesis strategy that utilizes microwave-assisted reactions to efficiently produce the compound in high yield. This method not only reduces the reaction time but also minimizes the formation of byproducts, which is essential for the scalability of drug production.

The potential of 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine in cancer therapy has also been explored. A 2023 study in Cancer Research reported that the compound selectively inhibits the growth of breast cancer cells by targeting the HER2 receptor. The study used in vitro assays to demonstrate that the compound induces apoptosis in HER2-overexpressing cells while sparing normal cells, suggesting its potential as a targeted therapy.

Despite its promising properties, further research is needed to fully understand the therapeutic potential of 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. Challenges such as the optimization of its pharmacokinetic profile and the identification of its molecular targets in vivo remain areas of active investigation. Additionally, the development of prodrug formulations to enhance its delivery to specific tissues is a topic of growing interest in pharmaceutical research.

In conclusion, CAS 400074-79-5 and its derivative 2-(Benzylsulfanyl)-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine represent a significant advancement in the field of medicinal chemistry. Its structural complexity and functional versatility make it a valuable candidate for the development of novel therapeutics targeting a wide range of diseases. Continued research into its pharmacological properties and synthetic methods will be crucial for translating its potential into clinical applications.

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